molecular formula C12H13N3OS B2680862 6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one CAS No. 899948-28-8

6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one

Cat. No.: B2680862
CAS No.: 899948-28-8
M. Wt: 247.32
InChI Key: MAZMWHIKUIVNNM-UHFFFAOYSA-N
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Description

6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one is a compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry and agricultural sciences

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where the pyridine derivative reacts with a suitable leaving group on the pyrimidine core.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine.

    Thioether-Linked Compounds: Compounds with similar thioether linkages but different core structures.

Uniqueness

6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one is unique due to its specific combination of a pyridine ring, a thioether linkage, and a pyrimidine core

Properties

IUPAC Name

4-ethyl-2-(pyridin-3-ylmethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-2-10-6-11(16)15-12(14-10)17-8-9-4-3-5-13-7-9/h3-7H,2,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZMWHIKUIVNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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